N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 431.44 g/mol. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic system.
This compound is cataloged in various chemical databases, including PubChem, which provides detailed information about its chemical structure and properties. It is classified under organic compounds and specifically as a sulfonamide derivative due to its structural features.
The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves several steps, including:
These reactions often require specific conditions such as the presence of bases or catalysts to facilitate the formation of desired bonds while minimizing side reactions.
The molecular structure of N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide can be represented as follows:
InChI=1S/C18H16F3NO4S2/c19-18(20,21)26-16-7-1-2-8-17(16)28(23,24)22(13-14-5-3-11-25-14)10-9-15-6-4-12-27-15/h1-8,11-12H,9-10,13H2
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3
This structure indicates the presence of multiple functional groups, including a furan ring, a trifluoromethoxy group, and a sulfonamide moiety.
N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with different properties.
The mechanism of action for N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide is not fully elucidated but may involve:
Further studies are necessary to clarify its precise biological targets and mechanisms.
The physical and chemical properties of N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide include:
These properties are crucial for assessing the compound's stability, solubility, and reactivity in various environments.
N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide has potential applications in:
Its unique structural features make it a valuable compound for further exploration in various scientific fields.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: